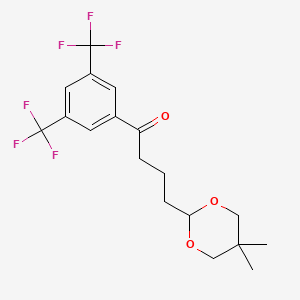

bis-3',5'-trifluoromethyl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

Description

bis-3',5'-trifluoromethyl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a dioxane ring

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F6O3/c1-16(2)9-26-15(27-10-16)5-3-4-14(25)11-6-12(17(19,20)21)8-13(7-11)18(22,23)24/h6-8,15H,3-5,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSUTRWEBANKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646008 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-91-4 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Aromatic trifluoromethylation | Use of trifluoromethylating agents (e.g., Togni reagent, CF3I) or starting from 3,5-bis(trifluoromethyl)benzene | Introduce CF3 groups at 3' and 5' positions on phenyl ring |

| 2 | Friedel-Crafts acylation | Butyryl chloride, AlCl3 catalyst, inert solvent (e.g., dichloromethane), low temperature | Acylation at para position relative to CF3 groups to form 4-butyrophenone derivative |

| 3 | Acetal formation | 2,2-dimethyl-1,3-propanediol, acid catalyst (e.g., p-toluenesulfonic acid), reflux in toluene or benzene with azeotropic removal of water | Formation of 5,5-dimethyl-1,3-dioxan-2-yl protecting group on the ketone side chain |

Alternative Synthetic Approaches

Use of protected intermediates : The 5,5-dimethyl-1,3-dioxan-2-yl group can be introduced earlier in the synthesis on a suitable aldehyde or ketone precursor before the acylation step to improve selectivity and yield.

Cross-coupling reactions : For more complex derivatives, Suzuki or Negishi cross-coupling reactions can be employed to install the trifluoromethyl-substituted aromatic ring onto a butyrophenone scaffold.

Reaction Conditions and Optimization

Catalysts : Lewis acids such as aluminum chloride (AlCl3) are commonly used for Friedel-Crafts acylation, but milder catalysts like iron(III) chloride (FeCl3) or zinc chloride (ZnCl2) may be employed to reduce side reactions.

Solvents : Non-polar solvents like dichloromethane or chloroform are preferred for acylation steps; polar aprotic solvents may be used for trifluoromethylation.

Temperature : Low to moderate temperatures (0–25 °C) are maintained during acylation to control regioselectivity and minimize polyacylation.

Purification : The final compound is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity suitable for research use.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | 3,5-bis(trifluoromethyl)benzene or derivatives | Commercially available or synthesized |

| Acylation reagent | Butyryl chloride or equivalent | Friedel-Crafts acylation agent |

| Catalyst | AlCl3 (0.5–1.5 equiv) | Lewis acid catalyst |

| Solvent | Dichloromethane, chloroform | Non-polar solvents preferred |

| Temperature | 0–25 °C | Controlled to avoid side reactions |

| Acetalization reagent | 2,2-dimethyl-1,3-propanediol | Forms dioxane ring |

| Acetalization catalyst | p-Toluenesulfonic acid (cat.) | Acid catalyst for acetal formation |

| Reaction time | 2–6 hours | Depending on step and scale |

| Purification | Recrystallization, chromatography | To obtain research-grade purity |

Research Findings and Notes

The presence of trifluoromethyl groups significantly influences the electronic properties of the aromatic ring, affecting reactivity during acylation and subsequent steps.

The 5,5-dimethyl-1,3-dioxan-2-yl group serves as a protecting group for carbonyl functionalities, enhancing compound stability during synthesis and handling.

Handling precautions are necessary due to irritant properties; personal protective equipment and controlled environments are recommended.

The compound is primarily used for research and development, with no current applications in human or veterinary medicine.

No industrial-scale synthesis protocols are publicly detailed, but scale-up would require optimization of catalyst loading, solvent recycling, and purification methods.

Comparative Notes on Related Compounds

- Similar compounds such as 4-(5,5-dimethyl-1,3-dioxan-2-yl)-3'-trifluoromethylbutyrophenone and 4'-n-butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone share synthetic strategies involving acylation and acetalization steps, indicating the robustness of these methods for this class of molecules.

Chemical Reactions Analysis

Types of Reactions

bis-3',5'-trifluoromethyl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Grignard reagents, organolithium compounds

The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with modified functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of bis-3',5'-trifluoromethyl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone. Its derivatives have shown promising results against various cancer cell lines:

- Cell Line Studies :

- A549 (Lung Adenocarcinoma) : The compound exhibited significant cytotoxicity with IC50 values comparable to established anticancer drugs.

- MCF-7 (Breast Adenocarcinoma) : Demonstrated potent activity, indicating its potential as a therapeutic agent for breast cancer.

- A375 (Melanoma) : Although less effective than in other lines, it still showed moderate inhibition of cell proliferation.

These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although further mechanistic studies are required to elucidate these pathways.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group is critical for enhancing the potency of the compound. Studies indicate that variations in substituents on the aromatic ring significantly affect biological activity. For instance, compounds with electron-withdrawing groups tend to exhibit higher efficacy against cancer cells due to increased electron deficiency facilitating interactions with biological targets.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the dioxane ring through cyclization.

- Introduction of the trifluoromethyl group via electrophilic fluorination.

- Final coupling reactions to yield the target compound.

This synthetic pathway allows for the generation of various derivatives that can be screened for enhanced biological activities or improved pharmacokinetic profiles.

Case Study 1: In Vitro Anticancer Evaluation

A recent study evaluated multiple derivatives of this compound against different cancer cell lines using MTT assays. The findings indicated that certain derivatives had IC50 values significantly lower than those of standard treatments like erlotinib, suggesting a strong potential for these compounds in cancer therapy .

| Compound | Cell Line | IC50 (μM) | Comparison Drug | Comparison IC50 (μM) |

|---|---|---|---|---|

| Compound A | A549 | 8.95 | Erlotinib | 22.35 |

| Compound B | MCF-7 | 9.59 | Erlotinib | 8.24 |

| Compound C | A375 | 53.54 | Erlotinib | 84.42 |

Case Study 2: Mechanistic Insights

Another study focused on understanding the mechanism through which this compound exerts its effects on cancer cells. It was found that certain derivatives could induce apoptosis through mitochondrial pathways and modulate signaling pathways involved in cell survival .

Mechanism of Action

The mechanism of action of bis-3',5'-trifluoromethyl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethylated phenyl motif and is used extensively in promoting organic transformations.

Trifluoromethyl phenyl sulfone: Known for its use in trifluoromethylation reactions, this compound also features the trifluoromethyl group.

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea: Another compound with similar structural features, used in various chemical applications.

Uniqueness

bis-3',5'-trifluoromethyl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is unique due to the presence of both the trifluoromethyl groups and the dioxane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these features are advantageous .

Biological Activity

Bis-3',5'-trifluoromethyl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS No. 898755-91-4) is a synthetic organic compound characterized by its unique trifluoromethyl and dioxane moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections delve into its biological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula and a molecular weight of 398.35 g/mol. Its structure features a butyrophenone backbone, which is significant for various pharmacological applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures often demonstrate antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, it is hypothesized that its structural characteristics may confer similar effects.

2. Pharmacological Applications

The compound's potential applications in pharmacology include:

- Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit enzymes involved in metabolic pathways.

- Anticancer Properties : The structure suggests potential interactions with cellular targets relevant to cancer treatment.

The biological activity of this compound may be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The presence of trifluoromethyl groups can enhance lipophilicity, allowing the compound to penetrate cellular membranes and interact with intracellular enzymes.

Case Studies and Research Findings

Several studies have been conducted to explore the biological implications of similar compounds:

Comparative Analysis

To understand the uniqueness of bis-3',5'-trifluoromethyl-4-(5,5-dimethyl-1,3-dioxan-2-y)butyrophenone, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | Contains methoxy groups instead of trifluoromethyl | Different solubility characteristics |

| 3'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | Chlorine substituent alters reactivity | Potentially different biological activity profile |

| 4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyrophenone | Lacks trifluoromethyl group | May have reduced lipophilicity |

This table illustrates how modifications to the core structure can significantly influence chemical behavior and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for bis-3',5'-trifluoromethyl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone?

- Methodology : A plausible route involves Friedel-Crafts acylation using a substituted benzene derivative and a butyrophenone precursor. The trifluoromethyl groups can be introduced via electrophilic aromatic substitution using trifluoromethylating agents (e.g., CF₃I or Umemoto’s reagent). The 5,5-dimethyl-1,3-dioxane moiety may require protection/deprotection strategies (e.g., acetal formation under acidic conditions). For regioselectivity, directing groups (e.g., methoxy) can guide trifluoromethylation to the 3' and 5' positions. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and stereochemistry. Deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) are essential for accurate shifts .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can validate molecular weight and isotopic patterns, particularly for fluorine-rich compounds.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) can assess purity. Use gradient elution (methanol/water) to resolve fluorinated byproducts .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodology : Store in amber glass vials under inert atmosphere (argon/nitrogen) at −18°C to prevent hydrolysis of the dioxane ring or degradation of trifluoromethyl groups. Pre-purge storage containers with dry gas to minimize moisture. Stability should be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the trifluoromethyl groups under varying reaction conditions?

- Methodology :

- Kinetic vs. Thermodynamic Control : Use time-resolved ¹⁹F NMR to track substituent reactivity. For example, trifluoromethyl groups may exhibit unexpected stability in acidic media due to steric shielding by the dioxane ring.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic effects and transition states, explaining discrepancies between experimental and theoretical yields .

Q. What experimental strategies address stereochemical ambiguity in the 5,5-dimethyl-1,3-dioxane substituent?

- Methodology :

- X-ray Crystallography : Single-crystal diffraction can unambiguously determine the dioxane ring’s chair or boat conformation and substituent orientation.

- Nuclear Overhauser Effect (NOE) NMR : 2D NOESY experiments can identify spatial proximity between methyl groups and aromatic protons, confirming stereochemistry .

Q. How can researchers design stability studies to evaluate the compound’s degradation pathways in aqueous environments?

- Methodology :

- Forced Degradation : Expose the compound to accelerated conditions (e.g., pH 3–11 buffers at 40°C) and analyze degradation products via LC-MS/MS. Fluorine loss or dioxane ring-opening products (e.g., diols) indicate hydrolysis pathways.

- Isotopic Labeling : Use deuterated water (D₂O) in kinetic studies to track proton exchange or hydrolysis mechanisms .

Q. What methodological considerations are critical for computational docking studies involving this compound as a ligand?

- Methodology :

- Parameterization : Assign partial charges using RESP or AM1-BCC methods, accounting for fluorine’s electronegativity.

- Conformational Sampling : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to explore ligand flexibility, particularly the dioxane ring’s puckering modes.

- Binding Affinity Validation : Cross-validate docking scores (AutoDock Vina) with experimental IC₅₀ data from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.